

Independent Validation of PX-866-17OH Antitumor Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	PX-866-17OH	
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This guide provides an objective comparison of the antitumor activity of **PX-866-17OH**, the active metabolite of the pan-PI3K inhibitor sonolisib (PX-866), with other relevant PI3K inhibitors. The data presented is compiled from preclinical studies to support independent validation of its therapeutic potential.

Introduction to PX-866-17OH and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. Sonolisib (PX-866) is a semi-synthetic, irreversible pan-PI3K inhibitor derived from wortmannin.[1][2] Following administration, PX-866 undergoes metabolism to its active form, **PX-866-17OH**, which exerts the primary therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade.[3][4][5] This guide focuses on the antitumor activity of this active metabolite and compares it with its parent compound and other notable PI3K inhibitors.

Comparative Analysis of In Vitro Potency

The antitumor efficacy of PI3K inhibitors is initially determined by their potency in inhibiting the enzymatic activity of PI3K isoforms and the growth of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for PX-866, its metabolites, and other well-characterized pan-PI3K inhibitors.



Table 1: Biochemical Potency Against PI3K Isoforms

Inhibitor	Pl3Kα (IC50, nM)	PI3Kβ (IC50, nM)	PI3Ky (IC50, nM)	PI3Kδ (IC50, nM)
PX-866 (Sonolisib)	0.1-5	>300	2.9	2.9-9
Wortmannin	1.2	-	-	-
Buparlisib (BKM120)	52	166	116	262
Pictilisib (GDC- 0941)	3	33	75	3
Pilaralisib (XL147)	39	383	23	36
CH5132799	14	-	-	-

Data compiled from multiple sources.[2][6][7][8][9][10][11][12]

Table 2: Cellular Activity in Cancer Cell Lines



Inhibitor	Cell Line	Assay	Cellular IC50
PX-866 (Sonolisib)	HT-29 (Colon)	p-Akt Inhibition	20 nM
PX-866 (Sonolisib)	Jurkat (T-cell leukemia)	Cell Viability (MTT)	~1-2 μM
PX-866 (Sonolisib)	Loucy (T-cell leukemia)	Cell Viability (MTT)	~1-2 μM
Buparlisib (BKM120)	Jurkat (T-cell leukemia)	Cell Viability (MTT)	~1-2 μM
Buparlisib (BKM120)	Loucy (T-cell leukemia)	Cell Viability (MTT)	~1-2 μM
Pictilisib (GDC-0941)	U-87 MG (Glioblastoma)	Cell Viability	~0.95 μM
ZSTK474	U-87 MG (Glioblastoma)	Cell Viability	~7.0 μM

Data compiled from multiple sources.[3][4][5][12][13]

In Vivo Antitumor Activity

The ultimate validation of an anticancer agent lies in its efficacy in preclinical in vivo models. The following table summarizes the antitumor activity of PX-866 in human tumor xenograft models.

Table 3: In Vivo Efficacy in Xenograft Models

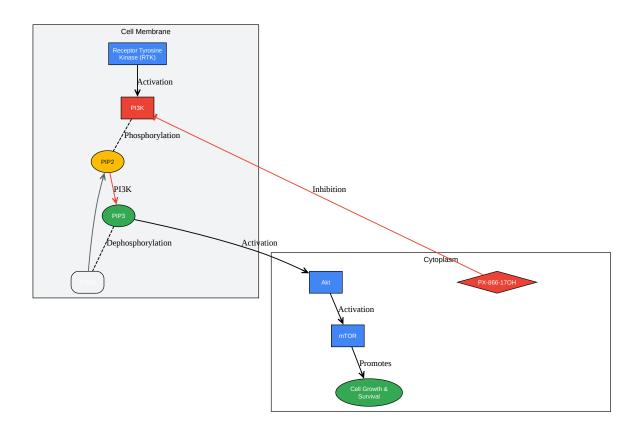


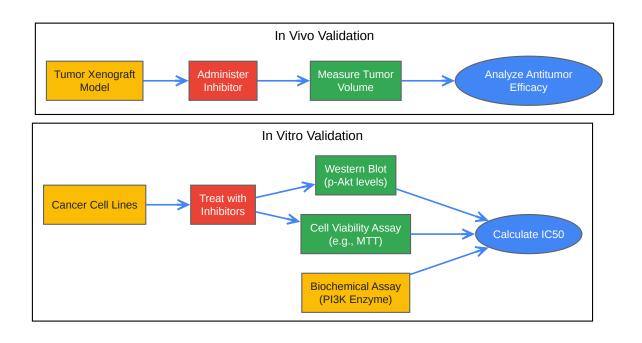
Inhibitor	Cancer Type	Model	Key Findings
PX-866 (Sonolisib)	Ovarian Cancer (OvCar-3)	Subcutaneous Xenograft	Log cell kill up to 1.2. [3][4][5]
PX-866 (Sonolisib)	Lung Cancer (A-549)	Subcutaneous Xenograft	Log cell kill up to 1.2. Increased antitumor activity of cisplatin.[3] [4][5]
PX-866 (Sonolisib)	Glioblastoma (U87)	Subcutaneous Xenograft	84% decrease in mean tumor volume.
PX-866 (Sonolisib)	Glioblastoma (U87)	Intracranial Xenograft	Significant increase in median survival time (39 days vs. 32 days for control).[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.









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